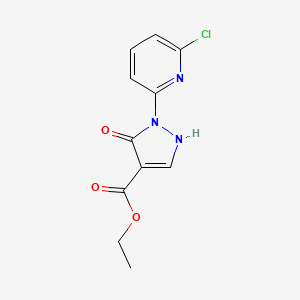
OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 is a heterocyclic organic molecule that has drawn the attention of scientists due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 is not yet fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also act as a DNA intercalator, disrupting the normal functioning of DNA and leading to cell death.
Biochemical and physiological effects:
Studies have shown that OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antioxidant properties. It may also have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 in lab experiments include its relatively simple synthesis method and its potential applications in various fields. However, its limitations include its low solubility in water, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1. One such direction is the exploration of its potential use as an anticancer agent. Further studies may also be conducted to elucidate its mechanism of action and to explore its potential applications in the treatment of other diseases. Additionally, researchers may investigate the synthesis of new compounds based on the structure of OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 with improved properties.
Méthodes De Synthèse
The synthesis of OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 can be achieved through a multistep process involving the reaction of various starting materials. One such method involves the reaction of 4-chloro-3-nitrobenzoic acid with ethylene glycol to form 4-chloro-3-nitrobenzyl glycolate, which is then reacted with 2,6-diaminopyridine to yield the desired compound.
Applications De Recherche Scientifique
The compound OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 has been studied for its potential applications in various fields of science. One such application is in the field of medicinal chemistry, where this compound has shown promising results as an anticancer agent. It has also been studied for its potential use in the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
ethyl 2-(6-chloropyridin-2-yl)-3-oxo-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-2-18-11(17)7-6-13-15(10(7)16)9-5-3-4-8(12)14-9/h3-6,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYWIDFUMIEYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-chloropyridin-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

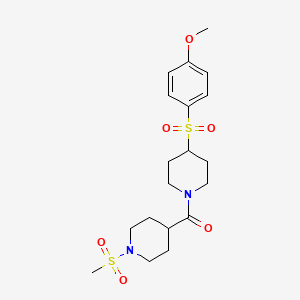
![4-[(2-Chloropyridin-3-yl)sulfonyl]-1-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B2802634.png)
![N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2802636.png)


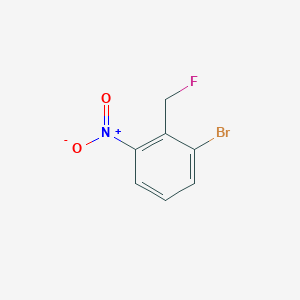
![2-(4-chloro-3-methylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2802645.png)


![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802650.png)

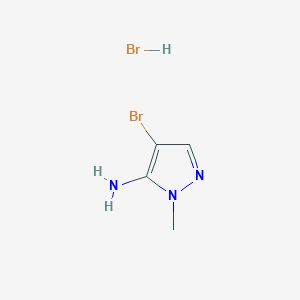
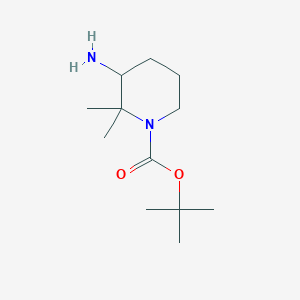
![1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2802656.png)